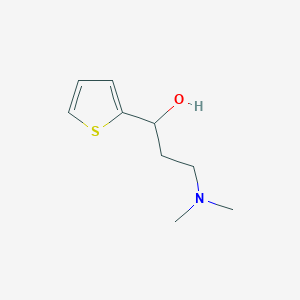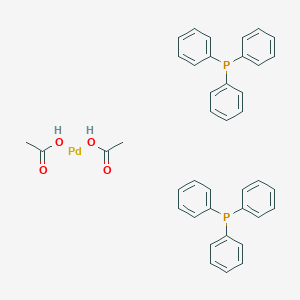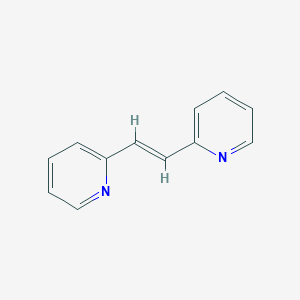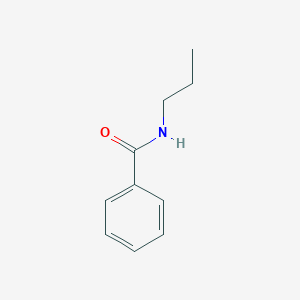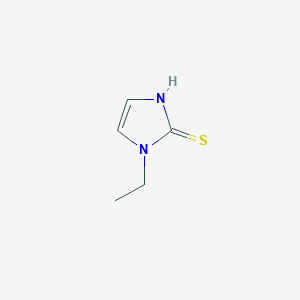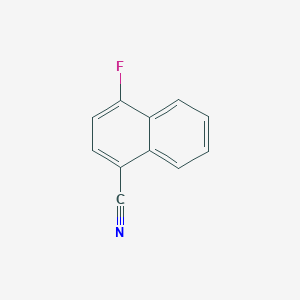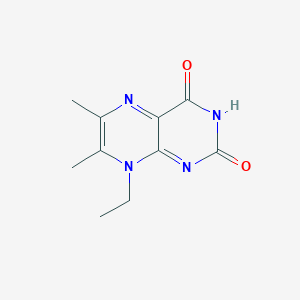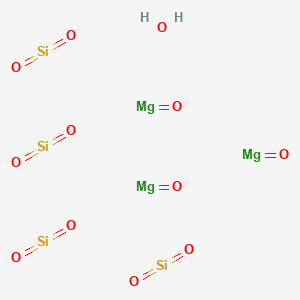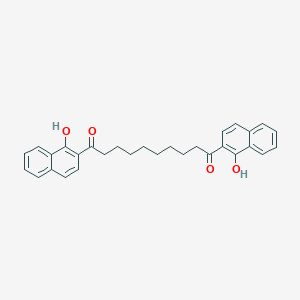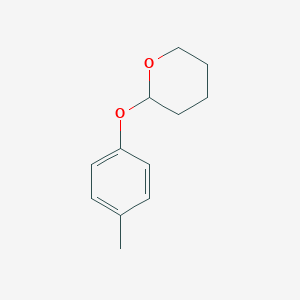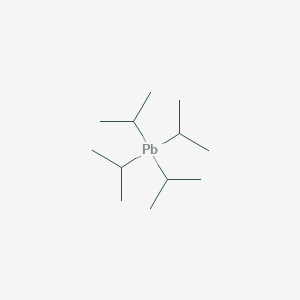![molecular formula C12H25NO2 B076192 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol CAS No. 14548-72-2](/img/structure/B76192.png)
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol, also known as CHA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA is a chiral compound with a molecular weight of 239.4 g/mol and a chemical formula of C13H27NO2. The compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol involves its binding to the β3-adrenergic receptor, leading to the activation of various signaling pathways. This activation results in the stimulation of lipolysis and thermogenesis, leading to increased energy expenditure and reduced body weight. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has also been shown to have antioxidant and anti-inflammatory properties, further supporting its potential therapeutic applications.
Biochemical and Physiological Effects:
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to have various biochemical and physiological effects. In addition to its role as a β3-adrenergic receptor agonist, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase insulin sensitivity and improve glucose tolerance in animal models. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol for lab experiments is its selectivity for the β3-adrenergic receptor, making it a useful tool for investigating the role of this receptor in energy metabolism and thermogenesis. However, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has relatively low potency compared to other β3-adrenergic receptor agonists, which may limit its use in certain experiments. Additionally, the synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be challenging, and the compound may be unstable under certain conditions, which may affect its activity.
Zukünftige Richtungen
There are several future directions for the investigation of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. One potential direction is the development of more potent and selective β3-adrenergic receptor agonists based on the structure of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Another direction is the investigation of the potential therapeutic applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, the anti-inflammatory and antioxidant properties of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol may make it a promising candidate for the treatment of inflammatory and oxidative stress-related disorders. Further research is needed to fully understand the potential applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol and its mechanism of action.
Synthesemethoden
The synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexylamine with 2-hydroxypropylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Other methods include the use of different reducing agents and catalysts, such as lithium aluminum hydride and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications. One of the most notable applications is its use as a selective β3-adrenergic receptor agonist. This receptor is involved in the regulation of energy metabolism and thermogenesis, making it a potential target for the treatment of obesity and metabolic disorders. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for further investigation.
Eigenschaften
CAS-Nummer |
14548-72-2 |
|---|---|
Produktname |
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
Molekularformel |
C12H25NO2 |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
1-[cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h10-12,14-15H,3-9H2,1-2H3 |
InChI-Schlüssel |
QMEZIAQDVYFSDQ-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)C1CCCCC1)O |
Kanonische SMILES |
CC(CN(CC(C)O)C1CCCCC1)O |
Andere CAS-Nummern |
14548-72-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



